

Independent Verification of 2-Methoxyadamantane: A Comparative Analysis with Adamantane-Based Therapeutics

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the adamantane derivative, **2-methoxyadamantane**, against established therapeutic agents from the same structural class: amantadine, rimantadine, and memantine. Due to the limited availability of direct experimental data for **2-methoxyadamantane**, this report incorporates in silico predictions for its physicochemical and pharmacokinetic properties to offer a preliminary assessment for research and development purposes. All quantitative data is summarized for direct comparison, and detailed experimental protocols for the synthesis of precursors and relevant biological assays are provided.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The following table summarizes key physicochemical and pharmacokinetic parameters for **2-methoxyadamantane** and its clinically established analogs. It is crucial to note that the data for **2-methoxyadamantane** are predicted based on computational models and await experimental verification.



Property	2- Methoxyadam antane (Predicted)	Amantadine	Rimantadine	Memantine
Molecular Formula	C11H18O	C10H17N[1]	C12H21N[2]	C12H21N[3][4]
Molar Mass (g/mol)	166.26	151.25[1]	179.30[2][5]	179.31[3][4]
LogP	2.9 (Predicted)	2.44[1]	3.6[5]	3.28[6]
Water Solubility	Low (Predicted)	6290 mg/L (freely soluble)[1]	Hydrochloride salt freely soluble (50 mg/ml)[5]	3.5% in a pH 6.5 aqueous solution at 25°C (hydrochloride salt)[6]
pKa (Strongest Basic)	N/A	10.58[1]	10.14[5]	10.42[6]
Bioavailability	High (Predicted)	86-90[7]	Well absorbed[5]	100[3]
Protein Binding (%)	Moderate (Predicted)	67[7]	~40[5]	45[3]
Metabolism	Hepatic (Predicted)	Minimal (mostly to acetyl metabolites)[7]	Extensively metabolized in the liver (glucuronidation and hydroxylation)[5]	Minimal[3][8]
Elimination Half- life (hours)	12-24 (Predicted)	10-31[7]	25-30 (young adults)[5]	60-80[3][8]
Excretion	Primarily Urine (Predicted)	Urine[7]	<25% of the dose excreted in the urine as	Urine (57–82% unchanged)[3]



unchanged drug[5]

Biological Activity and Mechanism of Action

While experimental data on the biological activity of **2-methoxyadamantane** is not currently available, its structural similarity to other adamantane derivatives suggests potential for antiviral and/or neuroprotective effects. The established mechanisms of action for the comparator compounds provide a framework for potential future investigations into **2-methoxyadamantane**.

Compound	Primary Indication(s)	Mechanism of Action
Amantadine	Parkinson's disease, formerly Influenza A[7][9]	Weak, non-competitive NMDA receptor antagonist; increases dopamine release and inhibits reuptake[7][9]. Antiviral action via inhibition of the influenza A M2 proton channel[7][10].
Rimantadine	Prophylaxis and treatment of Influenza A[5][11]	Inhibits the influenza A virus M2 proton channel, preventing viral uncoating[5][11][12].
Memantine	Moderate-to-severe Alzheimer's disease[3]	Uncompetitive, low-to-moderate affinity NMDA receptor antagonist, preventing excessive glutamate activity[3] [8][13][14][15].

Safety and Side Effect Profile

The safety profiles of amantadine, rimantadine, and memantine have been well-characterized through extensive clinical use. The predicted ADMET profile for **2-methoxyadamantane** suggests a generally favorable safety profile, though this requires experimental validation.



Compound	Common Side Effects	Serious Adverse Events
Amantadine	Drowsiness, lightheadedness, dizziness, confusion, dry mouth, constipation[7][16][17].	Neuroleptic malignant syndrome, depression, convulsions, psychosis, suicidal ideation[7][18].
Rimantadine	Generally has few side effects; may include headache, nausea, lightheadedness, and insomnia[12].	Less toxic to the nervous system compared to amantadine[12].
Memantine	Headache, constipation, sleepiness, and dizziness[3] [19][20].	Blood clots, psychosis, and heart failure[3][20].
2-Methoxyadamantane (Predicted)	Low potential for adverse effects based on in silico toxicity predictions.	Requires experimental evaluation.

Experimental Protocols Synthesis of 2-Adamantanol (Precursor to 2-Methoxyadamantane)

A plausible synthetic route to **2-methoxyadamantane** involves the etherification of 2-adamantanol. A general protocol for the synthesis of 2-adamantanol from 2-adamantanone is outlined below.

Reaction: Reduction of 2-Adamantanone to 2-Adamantanol

Materials:

- 2-Adamantanone
- Sodium borohydride (NaBH₄)
- Methanol



- Dichloromethane
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Dissolve 2-adamantanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride to the stirred solution in portions.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude 2-adamantanol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.



 Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Subsequent Etherification to **2-Methoxyadamantane**:

The synthesized 2-adamantanol can be converted to **2-methoxyadamantane** via a Williamson ether synthesis. This typically involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) followed by reaction with a methylating agent (e.g., methyl iodide).

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol provides a general framework for assessing the potential antiviral activity of **2-methoxyadamantane** against influenza A virus.

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

Procedure:

- Seed MDCK cells in 6-well plates and grow to confluency.
- Wash the cell monolayers with phosphate-buffered saline (PBS).
- Infect the cells with a known titer of influenza A virus for 1 hour at 37 °C.
- Remove the virus inoculum and wash the cells with PBS.
- Overlay the cells with a medium containing agarose and varying concentrations of the test compound (2-methoxyadamantane) or control compounds (amantadine, rimantadine).
- Incubate the plates at 37 °C in a 5% CO2 incubator until viral plaques are visible.
- Fix the cells with a solution of formaldehyde and stain with crystal violet.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
- Determine the 50% inhibitory concentration (IC₅₀) of the compounds.



In Vitro NMDA Receptor Activity Assay (Calcium Influx Assay)

This protocol outlines a method to evaluate the potential NMDA receptor antagonist activity of **2-methoxyadamantane**.

Cell Line: Primary cortical neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).

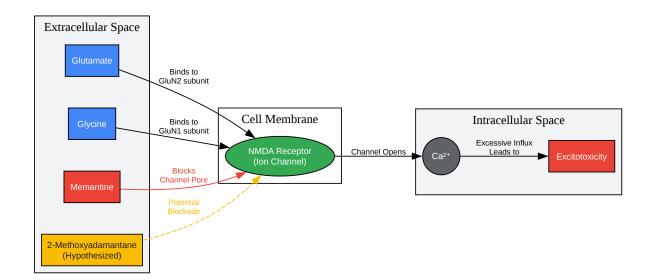
Procedure:

- Culture the cells on black-walled, clear-bottom 96-well plates.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Wash the cells to remove excess dye.
- Pre-incubate the cells with varying concentrations of the test compound (2-methoxyadamantane) or a known NMDA receptor antagonist (memantine) for a specified period.
- Stimulate the cells with a solution containing NMDA and a co-agonist (glycine).
- Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.
- Calculate the percentage of inhibition of the NMDA-induced calcium influx for each compound concentration.
- Determine the IC₅₀ value for the inhibition of NMDA receptor activity.

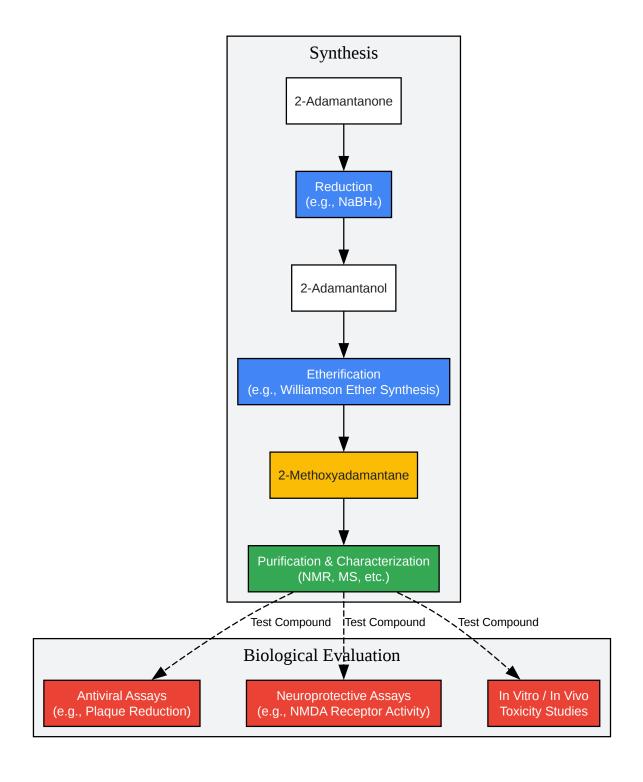
Visualizations

Signaling Pathway: NMDA Receptor Antagonism









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